

A Comparative Guide to the Structure-Activity Relationships of Pyridazine Analogues

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Compound of Interest

Compound Name:	3-Chloro-6-(4-methoxyphenyl)pyridazine
Cat. No.:	B028087

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For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique physicochemical properties have led to the development of a diverse range of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of pyridazine analogues: those targeting HIV-1 reverse transcriptase and those inhibiting VEGFR-2 in cancer.

Diarylpyridazine Analogues as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A series of diarylpyridazine (DAPD) derivatives have been synthesized and evaluated for their anti-HIV-1 activity. The general structure of these compounds features a central pyridazine ring flanked by two aryl groups. The SAR studies reveal key structural features that govern their potency against the HIV-1 virus.

Quantitative SAR Data

The anti-HIV-1 activity of representative diarylpyridazine analogues was assessed in MT-4 cells, with the following EC50 (50% effective concentration) and CC50 (50% cytotoxic

concentration) values, along with the selectivity index (SI), summarized below.

Compound	R1	R2	R3	EC50 (μ M)[1]	CC50 (μ M)	SI (CC50/EC50)
Nevirapine	-	-	-	0.034[1]	>10	>294
Delavirdine	-	-	-	0.034[1]	>10	>294
8a	H	H	H	0.28	>10	>36
8d	OCH ₃	H	H	0.12	>10	>83
8g	Cl	H	H	0.034[1]	>10	>294
8h	Br	H	H	0.042	>10	>238
8j	H	Cl	H	0.56	>10	>18
8k	H	H	Cl	0.89	>10	>11

Key SAR Insights:

- Substitution on the Phenyl Ring (R1): The presence of a substituent at the para-position of the phenyl ring generally enhances anti-HIV-1 activity. Electron-withdrawing groups, such as chlorine (Cl) and bromine (Br), at this position (compounds 8g and 8h) lead to the most potent compounds in the series, with EC50 values comparable to the reference drug Nevirapine.[1]
- Substitution on the Pyridazine Ring (R2, R3): Substitution on the pyridazine ring itself appears to be detrimental to activity. Compounds with chlorine at either the 4- or 5-position of the pyridazine ring (8j and 8k) exhibit significantly lower potency.

Experimental Protocols

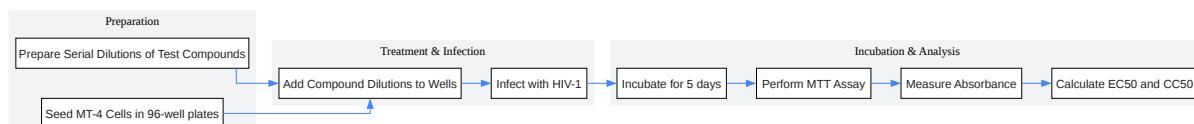
Anti-HIV Assay in MT-4 Cells:

The anti-HIV-1 activity of the compounds was determined in MT-4 cells using the MTT method.

[2][3][4][5][6]

- Cell Preparation: MT-4 cells were seeded in 96-well plates at a density of 1×10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
- Compound Addition: Serial dilutions of the test compounds were added to the wells.
- Virus Infection: HIV-1 (IIIB strain) was added to the wells at a multiplicity of infection (MOI) of 0.01.
- Incubation: The plates were incubated for 5 days at 37°C in a 5% CO₂ atmosphere.
- MTT Assay: After incubation, MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO.
- Data Analysis: The absorbance was read at 570 nm using a microplate reader. The EC₅₀ was calculated as the compound concentration required to inhibit HIV-1-induced cytopathic effects by 50%. The CC₅₀ was determined as the compound concentration that reduced the viability of uninfected cells by 50%.

Experimental Workflow



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Anti-HIV-1 Assay Workflow

Pyridazinone Analogues as VEGFR-2 Inhibitors for Anticancer Therapy

A series of pyridazinone-based diarylurea derivatives have been investigated as potential anticancer agents through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Quantitative SAR Data

The inhibitory activity of these pyridazinone analogues against VEGFR-2 was evaluated, and the IC₅₀ (50% inhibitory concentration) values are presented below.

Compound	R Group	VEGFR-2 IC ₅₀ (nM)[7]
Sorafenib	-	90
IXa	4-chloro-3-(trifluoromethyl)phenyl	60.70[7]
IXb	4-chlorophenyl	120.5
IXc	4-methylphenyl	1800[7]
17a	3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl	Not specified, but noted as having the best inhibitory activity[8]

Key SAR Insights:

- **Diarylurea Moiety:** The diarylurea scaffold is a critical pharmacophore for VEGFR-2 inhibition, mimicking the binding mode of sorafenib.
- **Substitution on the Phenyl Ring:** The nature of the substituent on the terminal phenyl ring significantly influences inhibitory potency. Electron-withdrawing groups, such as the 4-chloro-3-(trifluoromethyl)phenyl group in compound IXa, lead to potent VEGFR-2 inhibition.[7] In contrast, an electron-donating group like a methyl group (IXc) results in a dramatic loss of activity.[7]

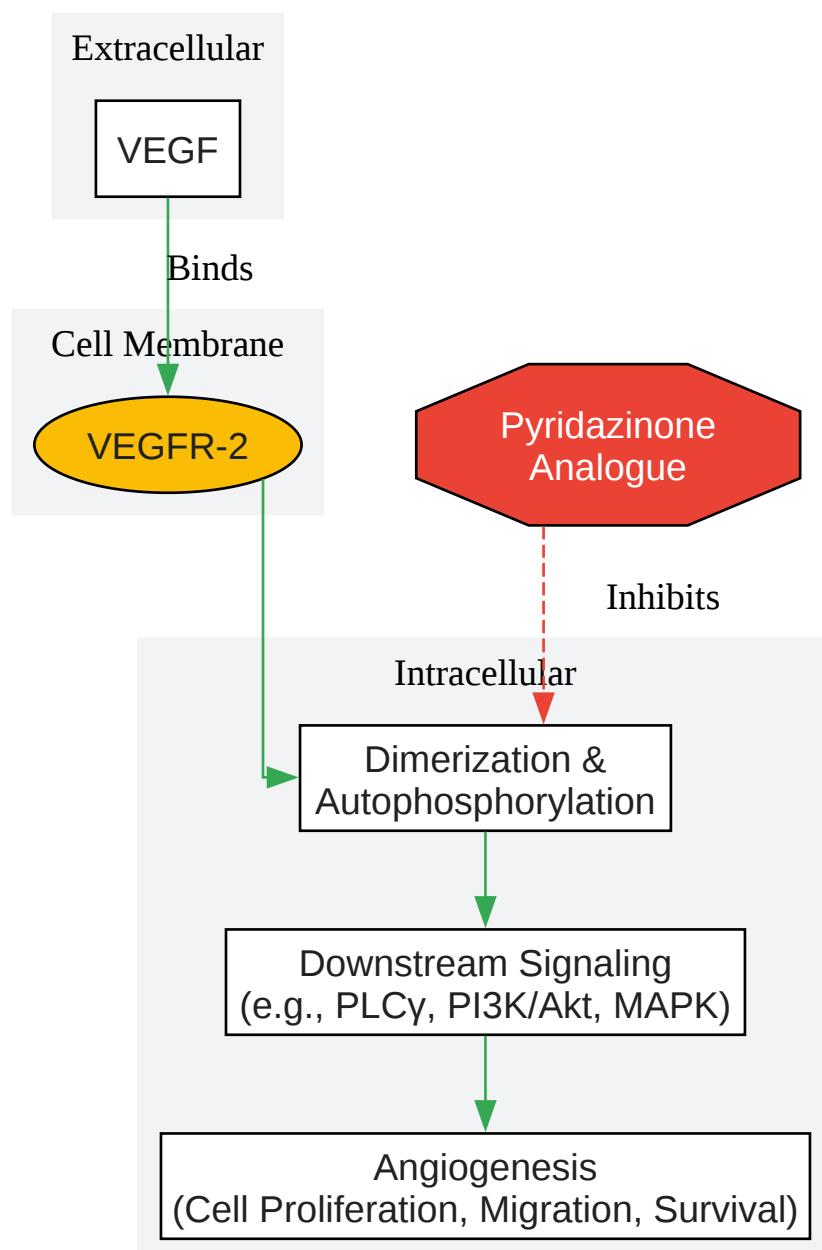
Experimental Protocols

VEGFR-2 Kinase Assay:

The in vitro inhibitory activity of the compounds against VEGFR-2 was determined using a kinase assay.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Reaction Mixture: The kinase reaction was performed in a buffer containing ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
- Compound Addition: The test compounds were added at various concentrations.
- Enzyme Addition: Recombinant human VEGFR-2 enzyme was added to initiate the reaction.
- Incubation: The reaction mixture was incubated at 30°C for a specified time (e.g., 60 minutes).
- Detection: The amount of ATP remaining after the kinase reaction was quantified using a luminescence-based assay (e.g., Kinase-Glo®). A lower luminescence signal corresponds to higher kinase activity.
- Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, was calculated from the dose-response curves.

Signaling Pathway

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VEGF/VEGFR-2 Signaling Pathway Inhibition

Conclusion

This comparative guide highlights the versatility of the pyridazine scaffold in targeting distinct biological pathways. For anti-HIV-1 NNRTIs, substitutions on the flanking aryl rings, particularly with electron-withdrawing groups, are crucial for high potency. In contrast, for VEGFR-2 inhibitors, the diarylurea pharmacophore is key, with electron-withdrawing substituents on the

terminal phenyl ring enhancing activity. The detailed experimental protocols and workflow diagrams provided herein offer a practical resource for researchers engaged in the design and development of novel pyridazine-based therapeutic agents.

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